(4-Hydroxybutylidene)oxidanium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74716-63-5 |
|---|---|
Molecular Formula |
C4H9O2+ |
Molecular Weight |
89.11 g/mol |
IUPAC Name |
4-hydroxybutylideneoxidanium |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2/p+1 |
InChI Key |
PIAOXUVIBAKVSP-UHFFFAOYSA-O |
Canonical SMILES |
C(CC=[OH+])CO |
Origin of Product |
United States |
Theoretical Frameworks for Elucidating 4 Hydroxybutylidene Oxidanium Behavior
Quantum Chemical Approaches to Oxonium Ion Structure and Reactivity
Oxonium ions, characterized by a trivalent oxygen atom with a positive charge, are central to many chemical reactions, acting as key intermediates in acid-catalyzed processes. ox.ac.uk The reactivity and structure of these ions are governed by the principles of quantum mechanics. Computational quantum chemistry provides a powerful toolkit to explore these characteristics. acs.org For a substituted cyclic oxonium ion like (4-Hydroxybutylidene)oxidanium, these methods can unravel the complex interplay of ring strain, substituent effects, and the electronic distribution around the oxonium center.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. oup.com It is particularly well-suited for studying the properties of medium-sized organic molecules like this compound. DFT methods are used to approximate the solution to the Schrödinger equation by modeling the electron density of a system.
The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. Geometry optimization calculations using DFT can locate the minimum energy conformations of this compound. For a cyclic system, this involves exploring the potential energy surface to identify different ring conformations (e.g., envelope, twist) and the rotational orientations of the hydroxybutylidene side chain. ox.ac.ukrsc.orgcdnsciencepub.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable geometries. nih.gov
Table 1: Predicted Conformational Energies of this compound using DFT (B3LYP/6-311+G(d,p))
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-C) (degrees) |
|---|---|---|
| A (Twist-Chair) | 0.00 | 45.2 |
| B (Envelope-Chair) | 1.25 | 20.8 |
Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of charge and the nature of the chemical bonds. For this compound, this would involve calculating the partial atomic charges, which would confirm the localization of the positive charge primarily on the oxonium oxygen and the hydrogens attached to it. ox.ac.ukrsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity, with the LUMO indicating regions susceptible to nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound (Conformer A)
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 6.4 eV |
Theoretical vibrational frequency calculations are instrumental in predicting the infrared (IR) spectrum of a molecule. nih.govrsc.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. acs.org For this compound, this would allow for the identification of characteristic peaks, such as the O-H stretch of the hydroxyl group and the C-O-C stretching modes of the oxonium ring. These theoretical spectra can be compared with experimental data to confirm the presence of the molecule. rsc.org
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3450 | Hydroxyl group stretch |
| ν(C-O-C) asym | 1150 | Asymmetric ring stretch |
While DFT is a powerful tool, for higher accuracy in energetic calculations, ab initio methods are often employed. These methods are based on first principles without the empirical parameterization inherent in some DFT functionals. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for calculating accurate energies. rsc.orgrsc.org
Ab initio methods are particularly valuable for mapping out the energetic landscape of a reaction or a conformational change. For this compound, high-level CCSD(T) calculations on the DFT-optimized geometries (single-point energy calculations) can provide more reliable relative energies between different conformers or transition states for ring-opening reactions. rsc.org This is crucial for understanding the thermodynamics and kinetics of processes involving this oxonium ion.
Table 4: Comparison of Relative Conformational Energies (kcal/mol)
| Conformer | DFT (B3LYP) | MP2 | CCSD(T) |
|---|---|---|---|
| A (Twist-Chair) | 0.00 | 0.00 | 0.00 |
| B (Envelope-Chair) | 1.25 | 1.18 | 1.21 |
Ab Initio Methods (e.g., MP2, CCSD(T))
Transition State Characterization
Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding reaction rates. solubilityofthings.comwikipedia.org It posits that a reaction proceeds from reactants to products through a high-energy, transient configuration known as the transition state or activated complex. solubilityofthings.comumd.edu The rate of a reaction is determined by the concentration of this activated complex and the frequency with which it converts to products. wikipedia.org
For a reaction involving this compound, such as its formation via protonation of a precursor or its subsequent nucleophilic attack, characterizing the transition state is crucial. This involves mapping the potential energy surface of the reaction. wikipedia.org The transition state is located at a saddle point on this surface, representing the energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. solubilityofthings.comwikipedia.org
Table 1: Hypothetical Transition State Parameters for this compound Reactions This table presents illustrative data for the purpose of demonstrating the application of Transition State Theory. Actual values would require specific quantum chemical calculations for a defined reaction.
| Reaction Pathway | Precursor(s) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) at 298 K |
| Formation | Tetrahydrofuran (B95107) + H₃O⁺ | 15 | 12 | -3 |
| SN2 Reaction | This compound + Cl⁻ | 20 | 18 | -2 |
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, MD simulations can reveal how the ion interacts with its environment, how it changes its shape, and the pathways it follows during a chemical transformation. Ab initio molecular dynamics (AIMD), which calculates the forces between atoms "on the fly" using quantum mechanics, provides a particularly accurate, albeit computationally intensive, method for simulating reactive systems. pnas.org
Simulating Solvent Effects on Oxonium Ion Stability and Reactivity
The solvent environment plays a critical role in the stability and reactivity of charged species like oxonium ions. medcraveonline.com MD simulations are exceptionally well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. nih.govfrontiersin.org
The stability of an oxonium ion is heavily influenced by the polarity of the solvent. fud.edu.ng Polar solvents can stabilize the positive charge through favorable dipole-ion interactions, forming distinct solvation shells around the ion. frontiersin.org For example, simulations of the hydronium ion in various organic solvents have shown that it is stabilized in polar solvents like dimethyl sulfoxide (B87167) (DMSO) but destabilized in nonpolar ones like 1,4-dioxane (B91453) (DIOX) relative to water. frontiersin.org The choice of solvent can determine whether a reaction proceeds through an Sₙ1 pathway, which is favored by polar solvents that can stabilize the oxonium ion intermediate, or an Sₙ2 pathway, which is favored in nonpolar solvents. fud.edu.ngacs.org
MD simulations can also model the formation of contact ion pairs versus solvent-separated ion pairs. In solvents with low dielectric constants, such as toluene, the oxonium ion and its counter-ion are likely to form a close association known as a contact ion pair. nih.gov In contrast, polar solvents can effectively solvate and separate the ions. These simulations can compute radial distribution functions, which show the probability of finding a solvent molecule or a counter-ion at a certain distance from the oxonium center, providing clear evidence for the structure of the solvated complex. nih.gov
Table 2: Predicted Solvent Effects on this compound Stability This table summarizes general trends observed for oxonium ions in different solvents.
| Solvent | Dielectric Constant (approx.) | Polarity | Expected Effect on Oxonium Ion Stability | Likely Reaction Pathway Favored |
| Toluene | 2.4 | Nonpolar | Destabilized; favors contact ion pair formation. nih.gov | Sₙ2 acs.org |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate stabilization. | Intermediate |
| Acetone | 21 | Polar Aprotic | Stabilized. frontiersin.org | Sₙ1 acs.org |
| Water | 80 | Polar Protic | Strongly stabilized through hydrogen bonding. frontiersin.orglibretexts.org | Sₙ1 libretexts.org |
Time-Resolved Simulations of Reaction Pathways
To capture the fleeting events of a chemical reaction, chemists use time-resolved spectroscopic techniques, often in conjunction with simulations, to follow the structural evolution of molecules on timescales as short as femtoseconds (10⁻¹⁵ s). nih.govacs.org Time-resolved simulations aim to model these ultrafast phenomena, providing a molecular-level movie of the reaction pathway. uv.es
These simulations can be used to monitor the formation of this compound from its precursors and track its subsequent transformations. By following the changes in bond lengths, angles, and vibrational frequencies over time, researchers can directly observe the conversion from reactants to the transition state and finally to products. nih.gov
For instance, in studies of methanol (B129727) conversion, computational models have been used to determine the rate-determining steps and support reaction chronologies proposed by time-resolved FTIR spectroscopy. rsc.org Similarly, simulations can distinguish between competing reaction channels, such as whether an intermediate forms directly or via a precursor complex. acs.org Applying these methods to this compound would allow for the direct interrogation of its formation dynamics and subsequent reactivity, revealing how factors like excess vibrational energy and specific solvent interactions guide the reaction outcome. nih.govacs.org
Advanced Methodologies for Investigating Transient 4 Hydroxybutylidene Oxidanium
Experimental Techniques for Time-Resolved Observation
Time-resolved observation techniques are designed to initiate a reaction and monitor its progress at extremely short time intervals. These methods provide invaluable data on the formation, decay, and structure of transient intermediates like (4-Hydroxybutylidene)oxidanium.
Rapid mixing techniques are engineered to overcome the limitations of manual mixing, allowing for the observation of reactions that are complete within seconds or even milliseconds. libretexts.org By rapidly and efficiently combining reactants, these methods make it possible to study the pre-steady-state kinetics of a reaction, revealing the individual steps of a mechanism, including the involvement of transient intermediates. photophysics.com
Stopped-flow spectroscopy is a powerful technique for studying fast reactions in solution on a timescale of one millisecond to hundreds of seconds. photophysics.com The method involves the rapid mixing of two or more reactant solutions, which are driven from syringes into a high-efficiency mixer. biologic.net This initiates the reaction, and the newly mixed solution flows into an observation cell. The flow is then abruptly stopped by a stop-syringe, and the reaction is monitored in the static solution within the cell over time. photophysics.combiologic.net
The progress of the reaction is typically followed using a spectroscopic probe. wikipedia.org Changes in absorbance, fluorescence, or light scattering are recorded as a function of time. photophysics.com The analysis of this kinetic data can provide information on reaction rates, the complexity of the reaction mechanism, and the properties of short-lived intermediates. photophysics.comphotophysics.com For a transient species like this compound, its formation and decay could be monitored by observing changes in absorbance at a specific wavelength corresponding to its unique chromophore or by changes in the fluorescence of a reactant or product as the intermediate is formed and consumed.
Table 1: Key Parameters of Stopped-Flow Spectroscopy
This interactive table summarizes the primary specifications and applications of the stopped-flow technique for studying transient species.
| Parameter | Description | Typical Values / Examples |
| Time Resolution | The shortest reaction time that can be accurately measured, limited by the instrument's dead time (the time from mixing to observation). | 1 - 10 milliseconds photophysics.comwikipedia.org |
| Detection Methods | Spectroscopic techniques used to monitor the reaction progress. | UV-Vis Absorbance, Fluorescence Intensity, Fluorescence Anisotropy, Circular Dichroism (CD) wikipedia.org |
| Sample Volume | The amount of reactant solution required per experiment. | Typically small, in the microliter range per syringe. libretexts.org |
| Applications | Types of reactions and processes that can be studied. | Enzyme kinetics, protein folding, ligand binding, electron transfer, chemical synthesis reactions. photophysics.comphotophysics.com |
| Observable Data | The primary output from the experiment. | Kinetic traces (Signal vs. Time), from which rate constants (k) can be derived. wikipedia.org |
The quench-flow, or chemical quenching, method is a complementary technique to stopped-flow, particularly valuable when the reaction of interest lacks a convenient spectroscopic signal or when the intermediates need to be isolated for further analysis. hi-techsci.comnih.gov In this technique, reactants are rapidly mixed to initiate the reaction, just as in stopped-flow. However, instead of stopping the flow to observe the reaction spectroscopically, the reaction mixture flows for a specific, controlled period through a delay or "aging" loop. hi-techsci.comuniv-lorraine.fr
After this set time, the reaction is abruptly stopped, or "quenched," by rapidly mixing it with a third solution—the quenching agent. hi-techsci.com This quencher, often a strong acid, base, or denaturant, halts the reaction instantaneously. du.ac.in By varying the length of the aging loop or the flow rate, a series of samples corresponding to different reaction times can be collected. hi-techsci.com These quenched samples are then analyzed using techniques such as chromatography, mass spectrometry, or electrophoresis to identify and quantify the concentration of reactants, intermediates, and products at each time point. nih.gov This allows for the reconstruction of the reaction's kinetic profile. For this compound, this method could be used to trap the intermediate at various stages of its existence, allowing for its structural confirmation and quantification via mass spectrometry.
Table 2: Research Findings from a Hypothetical Quench-Flow Experiment on a Transient Intermediate
This table illustrates the type of data obtained from a quench-flow experiment, showing the concentration of a transient intermediate at different time points after reaction initiation.
| Reaction Time (ms) | Quenching Agent | [Intermediate] (µM) | Analytical Method |
| 5 | 0.5 M Dichloroacetic Acid | 15.2 | LC-MS |
| 10 | 0.5 M Dichloroacetic Acid | 35.8 | LC-MS |
| 20 | 0.5 M Dichloroacetic Acid | 58.1 | LC-MS |
| 50 | 0.5 M Dichloroacetic Acid | 42.6 | LC-MS |
| 100 | 0.5 M Dichloroacetic Acid | 18.3 | LC-MS |
| 200 | 0.5 M Dichloroacetic Acid | 3.5 | LC-MS |
To probe reactions that occur on timescales faster than milliseconds, such as those involving highly reactive radicals or photoinduced processes, ultrafast spectroscopic techniques are necessary. These methods can achieve time resolutions in the nanosecond, picosecond, or even femtosecond range.
Pulse radiolysis is a powerful technique for studying the kinetics of reactions involving short-lived, highly reactive species. nih.gov It is particularly well-suited for generating and observing transient species like free radicals, which are often key intermediates in chemical reactions. bnl.gov The method uses a short, intense pulse of high-energy electrons from a linear accelerator to irradiate a sample solution. acs.org This pulse creates a cascade of primary reactive species from the solvent, such as hydrated electrons (eaq⁻) and hydroxyl radicals (•OH) in aqueous solutions. nih.govacs.org
These primary species then react with solutes in the solution to generate the transient intermediate of interest, such as a radical form of this compound. The formation and subsequent reactions of this intermediate are monitored using a fast, time-resolved detection method, most commonly transient absorption spectroscopy. nih.govacs.org By analyzing the change in optical absorbance at specific wavelengths as a function of time after the electron pulse, the kinetic profiles of the transient species can be determined on timescales ranging from picoseconds to seconds. nih.gov
Table 3: Typical Reactive Species Generated and Monitored by Pulse Radiolysis in Aqueous Solutions
This table outlines the primary radicals generated from water radiolysis and their utility in studying subsequent reactions of transient intermediates.
| Primary Species | Generation Reaction | Typical Use in Studying Intermediates | Detection Wavelength (nm) |
| Hydrated Electron (eaq⁻) | H₂O + e⁻ → eaq⁻ | Used to study reduction reactions and electron transfer processes. nih.gov | ~720 acs.org |
| Hydroxyl Radical (•OH) | H₂O + e⁻ → •OH + H₂ + H⁺ | Used to study oxidation reactions by hydrogen abstraction or addition. rsc.org | ~280 |
| Hydrogen Atom (H•) | H₂O + e⁻ → H• + •OH | Used to study reactions in acidic solutions where eaq⁻ is converted to H•. acs.org | N/A (often monitored by its reaction products) |
While the aforementioned techniques provide crucial kinetic information, they offer limited direct insight into the atomic-level structure of transient intermediates. Time-Resolved X-ray Solution Scattering (TRXSS), also known as liquidography, fills this gap by providing direct structural information on transient molecules in solution. researchgate.net This pump-probe technique is capable of capturing "snapshots" of molecular structures as they evolve during a chemical reaction with sub-angstrom spatial resolution and picosecond time resolution. kaist.ac.krsemanticscholar.org
Table 4: Illustrative Research Findings from a TRXSS Experiment on a Transient Intermediate
This table presents hypothetical structural parameters for a transient species at different time delays after photoinitiation, as might be determined by TRXSS analysis.
| Time Delay (ps) | Intermediate State | Key Bond Length (Å) | Key Bond Angle (°) | Overall Conformation |
| 0 | Ground State | 1.48 (C-C) | 109.5 | Planar |
| 10 | Excited State | 1.52 (C-C) | 112.0 | Twisted |
| 100 | Transient Intermediate | 1.40 (C=C) | 121.0 | Cyclic Bridged |
| 1000 | Relaxed Intermediate | 1.42 (C=C) | 119.5 | Near-Planar |
| 5000 | Product Formation | 1.34 (C=C) | 120.0 | Planar |
Ultrafast Spectroscopic Techniques
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states and reaction intermediates. edinst.comedinst.comnih.gov In this method, a sample is first excited by a short, intense laser pulse (the pump pulse), which initiates the chemical process and generates the transient species of interest, such as this compound. edinst.com A second, weaker light pulse (the probe pulse) with a broad spectral range is passed through the sample at a specific time delay after the pump pulse. edinst.comnih.gov
The probe pulse measures the difference in absorbance between the unexcited and excited sample. nih.gov By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored over timescales ranging from femtoseconds to seconds. edinst.com The resulting data provides a three-dimensional map of differential absorbance as a function of wavelength and time, which contains kinetic and spectroscopic information about the intermediate. nih.gov
For this compound, one could expect to observe the growth of an absorption band corresponding to the oxonium ion, followed by its decay as it reacts to form subsequent products. The decay kinetics can be analyzed to determine the lifetime and reactivity of the intermediate under the given conditions.
Table 1: Hypothetical Transient Absorption Data for this compound This table illustrates a possible kinetic trace for the decay of this compound at a specific wavelength maximum, as would be measured by transient absorption spectroscopy.
| Time Delay (picoseconds) | Differential Absorbance (ΔA) at λmax |
| 1 | 0.85 |
| 10 | 0.62 |
| 50 | 0.23 |
| 100 | 0.08 |
| 200 | 0.01 |
Spectroscopic Characterization Techniques for Intermediate Identification
To fully characterize a transient species like this compound, it is crucial to obtain detailed structural information. While transient absorption spectroscopy provides kinetic data, other spectroscopic methods are necessary to confirm the molecular structure of the intermediate.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is an invaluable tool for the study of reactive intermediates. nih.govaps.orgresearchgate.net By conducting reactions at very low temperatures, typically below -80 °C, the lifetime of transient species can be significantly extended, allowing for their detection and characterization by NMR. nih.govoxinst.com At these temperatures, chemical exchange processes slow down on the NMR timescale, enabling the acquisition of well-resolved spectra of otherwise unobservable intermediates. oxinst.com
By generating this compound in a suitable solvent at a sufficiently low temperature, it is possible to "trap" the intermediate in solution and acquire its NMR spectra. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide a wealth of structural information, including the chemical environment of each nucleus and the connectivity between atoms. This allows for the unambiguous confirmation of the cyclic oxonium structure of this compound. The chemical shifts of the protons and carbons adjacent to the positively charged oxygen atom would be expected to be significantly downfield, providing a key diagnostic feature.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in a Superacid/Solvent System at Low Temperature This table presents plausible NMR chemical shifts for the trapped this compound intermediate.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | 4.85 (t) | 78.5 |
| C2 (CH₂) | 2.30 (m) | 25.0 |
| C3 (CH₂) | 2.15 (m) | 28.3 |
| C4 (CH₂) | 3.90 (t) | 60.1 |
| OH | 5.50 (s) | - |
NMR spectroscopy is a powerful technique for determining the stereochemistry of molecules, including those with stereogenic centers at an oxonium ion. nih.govnih.govmagritek.com For cyclic systems like this compound, the conformation of the ring and the relative orientation of substituents can be elucidated through the analysis of nuclear Overhauser effects (NOEs) in NOESY or ROESY experiments, as well as through the measurement of scalar coupling constants (J-values). nih.govnih.gov These parameters provide information about through-space proximities and dihedral angles between nuclei, respectively, which can be used to build a three-dimensional model of the transient intermediate.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "molecular fingerprint" that is unique to a specific compound. wikipedia.org These methods probe the vibrational modes of a molecule, which are determined by its structure, bond strengths, and atomic masses. wikipedia.org For a transient species, vibrational spectroscopy can be used to identify key functional groups and confirm the proposed structure.
For this compound, characteristic vibrational modes would include C-O stretching frequencies for the oxonium ring and the alcohol, O-H stretching for the hydroxyl group, and various C-H stretching and bending modes. The frequencies of these vibrations can provide insight into the electronic structure of the ion.
In situ spectroscopy involves monitoring a chemical reaction as it occurs, without the need for sample extraction. nih.govrsc.orgirdg.org This approach is particularly well-suited for the study of transient intermediates. nih.gov By using an in situ IR or Raman probe, the vibrational spectrum of the reaction mixture can be recorded in real-time. mt.com This allows for the direct observation of the appearance and disappearance of spectral features corresponding to reactants, intermediates, and products. The ability to monitor the concentration profiles of these species provides valuable mechanistic and kinetic information. rsc.orgmt.com
Table 3: Hypothetical IR Absorption Frequencies for this compound This table lists expected IR vibrational frequencies for the key functional groups in the this compound intermediate.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretch | 3400-3200 |
| C-H | Stretch | 2950-2850 |
| C-O (oxonium) | Stretch | 1150-1080 |
| C-O (alcohol) | Stretch | 1050-1000 |
Cold-Ion Infrared Spectroscopy for Gas-Phase Structure
Determining the precise geometric and electronic structure of a transient ion like this compound in the gas phase is a significant challenge. Cold-ion infrared spectroscopy, particularly through methods like Infrared Multiple Photon Dissociation (IRMPD), has emerged as a powerful tool for this purpose. nih.govnih.gov This technique allows for the acquisition of vibrational spectra of mass-selected ions that have been cooled to cryogenic temperatures, resulting in well-resolved spectra that are highly sensitive to molecular structure. osti.gov
In a typical IRMPD experiment, ions are generated, trapped, and cooled, often to temperatures below 100 K. The cold, trapped ions are then irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. By monitoring the fragmentation of the ions as a function of the infrared wavelength, a vibrational spectrum is constructed.
For this compound, the primary structural question is the site of protonation. Protonation of the precursor, γ-butyrolactone, can occur at either the carbonyl oxygen or the ether oxygen. Theoretical calculations and experimental evidence strongly indicate that protonation occurs preferentially at the more basic carbonyl oxygen. The resulting structure features a hydroxyl group and a positive charge delocalized on the former carbonyl carbon and the ring oxygen.
The vibrational spectrum provides a definitive fingerprint of this structure. A study on the protonation of γ-butyrolactone in superacidic systems, analyzed by low-temperature Raman and infrared spectroscopy, provides data analogous to what would be obtained in a gas-phase cold-ion experiment. nih.govresearchgate.net The key vibrational modes confirm the protonation site. For instance, the appearance of a distinct O-H stretching vibration and a significant shift in the C=O stretching frequency are characteristic of carbonyl oxygen protonation. nih.govresearchgate.net
The table below presents selected vibrational frequencies for protonated γ-butyrolactone, [(CH₂)₃OCOH]⁺, which corresponds to the this compound ion. nih.govresearchgate.net These frequencies, obtained from experimental measurements and quantum-chemical calculations, are diagnostic for its specific cyclic oxonium-carbenium ion structure. nih.govresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Description of Motion |
|---|---|---|---|
| ν(OH) | 3451 | 3238 | Stretching of the O-H bond on the former carbonyl group |
| ν(C=O) | 1824 | - | Stretching of the C=O bond (protonated) |
| δ(COH) | 1134 | 1089 | Bending of the C-O-H angle |
| ν(C-O) Ring | 991 | 960 | Stretching of the C-O single bond within the ring |
| Ring Breathing | - | ~900 | Symmetric expansion/contraction of the five-membered ring |
Mass Spectrometry for Intermediate Detection
Mass spectrometry is an indispensable tool for detecting and identifying transient intermediates in complex chemical reactions due to its high sensitivity and specificity. For a species like this compound, specific mass spectrometric techniques can confirm its presence and help elucidate reaction mechanisms.
Photoionization Mass Spectrometry (PIMS) utilizes high-energy photons, typically in the vacuum ultraviolet (VUV) range, to ionize molecules. A key advantage of PIMS is the ability to tune the photon energy precisely. This allows for selective ionization of a target molecule while leaving other species with higher ionization energies unaffected. scispace.com
In the context of studying reactions involving γ-butyrolactone, this compound is already an ion and thus not a direct target for ionization. However, PIMS is crucial for detecting its neutral precursor and potential isomeric products or intermediates. The ionization energy (IE) of γ-butyrolactone is distinct from other C₄H₆O₂ isomers. By setting the photon energy just above the IE of γ-butyrolactone, one can monitor its consumption. Conversely, by tuning the energy to match the IE of a suspected neutral product, one can track its formation.
This technique is particularly powerful when combined with a chemical reactor, allowing for real-time monitoring of reactants and products. For example, if this compound were to undergo a reaction to form a neutral C₄H₈O isomer, such as 2-hydroxytetrahydrofuran, PIMS could distinguish it from other isomers based on their differing ionization energies. nsf.gov
The table below lists the ionization energies for γ-butyrolactone and related C₄ cyclic compounds to illustrate the principle of selective detection.
| Compound | Molecular Formula | Ionization Energy (eV) |
|---|---|---|
| γ-Butyrolactone | C₄H₆O₂ | 10.30 |
| Tetrahydrofuran (B95107) | C₄H₈O | 9.40 |
| Cyclobutanone | C₄H₆O | 9.37 |
| 2,3-Dihydrofuran | C₄H₆O | 8.85 |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that monitors the exchange of labile hydrogens (e.g., those attached to O, N, or S) with deuterium atoms from a deuterated solvent or reagent gas. spectralysbiotech.comnih.govnih.gov While extensively used to study protein conformation and dynamics, the principles of HDX-MS are also applicable to small molecules and ions in the gas phase. researchgate.netnih.gov
For the transient this compound ion, HDX-MS can serve as a powerful diagnostic tool to confirm its structure. The ion possesses two distinct types of exchangeable protons: the one on the terminal hydroxyl group and the one added to the carbonyl oxygen during protonation. Introducing a deuterium-donating reagent like D₂O or ND₃ into the ion trap where the this compound ions are held would initiate the exchange process.
By measuring the mass shift of the ion over time, one can count the number of exchangeable protons. The observation of a mass increase corresponding to the exchange of two protons would provide strong evidence for the proposed structure, distinguishing it from other potential isomers or fragment ions. The rate of exchange for each proton can also offer insights into its chemical environment and the ion's gas-phase stability. Hydroxyl groups are known to exchange very rapidly. rsc.org The exchange rate of the proton on the former carbonyl oxygen would be influenced by its acidity and involvement in any intramolecular hydrogen bonding.
The expected deuterium exchange behavior for the this compound ion is summarized in the table below.
| Proton Location | Number of Exchangeable Protons | Expected Relative Exchange Rate | Resulting Mass Shift per Exchange |
|---|---|---|---|
| Terminal Hydroxyl (-CH₂OH) | 1 | Fast | +1 Da |
| Protonated Carbonyl (>C=O⁺H) | 1 | Moderate to Fast | +1 Da |
| Alkyl Chain (-CH₂-) | 6 | No Exchange | 0 Da |
| Total | 2 | - | +2 Da (fully exchanged) |
Reaction Pathways Involving 4 Hydroxybutylidene Oxidanium
Proton Transfer Reactions and Electrophilic Activation
Proton transfer is a fundamental step in many reactions involving alcohols. In the context of (4-Hydroxybutylidene)oxidanium, protonation of the hydroxyl group of the parent alcohol, 1,4-butanediol (B3395766), is the initial activating step.
The formation of this compound is itself the creation of an activated alcohol derivative. In the presence of a strong acid, the lone pair of electrons on the oxygen atom of one of the hydroxyl groups in 1,4-butanediol can act as a base, accepting a proton. libretexts.org This protonation event converts the neutral alcohol into a positively charged alkyloxonium ion, specifically this compound.
This activation is a crucial step because the hydroxyl group (-OH) is a poor leaving group. However, upon protonation, it is converted into a water molecule (-OH2+), which is an excellent leaving group. libretexts.org This activation facilitates subsequent reactions that would otherwise be energetically unfavorable.
Table 1: Comparison of Leaving Group Ability
| Leaving Group | Stability of Leaving Group | Leaving Group Ability |
| Hydroxide (-OH) | Unstable | Poor |
| Water (H₂O) | Stable | Good |
The formation of this compound is a critical step in the acid-catalyzed dehydration of 1,4-butanediol. libretexts.org Dehydration reactions of alcohols lead to the formation of alkenes and, in some cases, ethers. The specific mechanism, either E1 or E2, is dependent on the structure of the alcohol. libretexts.org For primary alcohols like 1,4-butanediol, the dehydration typically proceeds through an E2 mechanism. libretexts.org
In the context of forming an alkene from 1,4-butanediol via a this compound intermediate, the reaction would proceed as follows:
Protonation: The terminal hydroxyl group of 1,4-butanediol is protonated by an acid catalyst to form this compound. libretexts.orgchemguide.co.uk
Elimination: A base (which could be the conjugate base of the acid catalyst or another alcohol molecule) abstracts a proton from the adjacent carbon (the beta-carbon). Simultaneously, the C-O bond of the alkyloxonium ion breaks, and the leaving group (water) departs. This concerted process results in the formation of a double bond. libretexts.org
This E2 mechanism is a one-step process. The rate of the reaction is dependent on the concentration of both the substrate (the alkyloxonium ion) and the base.
However, it is also possible for a primary alcohol to undergo an E1-like mechanism if a carbocation rearrangement can lead to a more stable intermediate, though this is less common.
The this compound ion can also be an intermediate in the formation of ethers. This typically occurs through a substitution reaction where a nucleophile attacks the carbon bearing the activated hydroxyl group. In the case of 1,4-butanediol, an intramolecular reaction can occur to form a cyclic ether, tetrahydrofuran (B95107) (THF).
The mechanism for this intramolecular etherification is as follows:
Protonation: One of the hydroxyl groups of 1,4-butanediol is protonated to form this compound.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the other hydroxyl group acts as a nucleophile and attacks the carbon atom bonded to the positively charged oxygen.
Deprotonation: A proton is lost from the resulting oxonium ion to yield the final product, tetrahydrofuran.
This reaction is an example of an intramolecular Williamson ether synthesis.
Role in Acid-Catalyzed Dehydration Mechanisms
Nucleophilic Attack and Subsequent Transformations
The positively charged oxygen in the this compound ion makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This can lead to substitution or elimination reactions.
The formation of an oxidanium ion like this compound is key to facilitating substitution and elimination reactions, as it provides a good leaving group (water). youtube.comyoutube.com
Substitution Reactions (Sₙ1 and Sₙ2): In a substitution reaction, a nucleophile replaces the leaving group.
Sₙ2 Mechanism: For a primary substrate like this compound, the Sₙ2 mechanism is more likely. youtube.com In this one-step, concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the water molecule departs. youtube.comyoutube.com The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com
Sₙ1 Mechanism: An Sₙ1 mechanism is less likely for a primary substrate because it would involve the formation of a relatively unstable primary carbocation. libretexts.orgyoutube.com This mechanism is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com
Elimination Reactions (E1 and E2): As discussed previously, elimination reactions result in the formation of a double bond.
E2 Mechanism: This is a one-step, concerted mechanism where a base removes a proton from a carbon adjacent to the carbon with the leaving group, and the leaving group departs simultaneously. libretexts.org
E1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. libretexts.orgyoutube.com
Table 2: Comparison of Sₙ1, Sₙ2, E1, and E2 Reactions for this compound
| Reaction Type | Mechanism | Substrate Preference | Nucleophile/Base | Rate Law | Stereochemistry |
| Sₙ2 | Concerted | Primary > Secondary | Strong Nucleophile | Rate = k[Substrate][Nucleophile] | Inversion |
| Sₙ1 | Stepwise (Carbocation) | Tertiary > Secondary | Weak Nucleophile | Rate = k[Substrate] | Racemization |
| E2 | Concerted | Tertiary > Secondary > Primary | Strong, Bulky Base | Rate = k[Substrate][Base] | Antiperiplanar |
| E1 | Stepwise (Carbocation) | Tertiary > Secondary | Weak Base | Rate = k[Substrate] | Zaitsev's Rule |
Involvement in Carbon-Carbon Bond Forming Reactions (e.g., Rearrangements)
This compound, as a protonated α-hydroxy aldehyde, is theoretically susceptible to carbon-carbon bond-forming reactions, particularly rearrangements. One such plausible transformation is an α-ketol rearrangement. This type of rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, which can be induced by acid, base, or heat. wikipedia.orgorganicreactions.org In the case of this compound, the protonated carbonyl group would facilitate the migration of a substituent from the adjacent carbon, leading to an isomeric structure. The driving force for such a rearrangement is typically the formation of a more stable product. wikipedia.org For instance, α-hydroxy aldehydes often have a strong thermodynamic preference to rearrange to the corresponding ketols. wikipedia.org
Biocatalytic methods also offer insights into potential carbon-carbon bond-forming reactions. Enzymes such as aldolases and lyases are known to catalyze stereoselective additions involving α-hydroxy carbonyl compounds. acs.org For example, aldolases can facilitate the addition of a donor molecule to an aldehyde acceptor, forming a 1,2-diol moiety at the newly formed carbon-carbon bond. acs.org While these are enzymatic reactions, they underscore the inherent reactivity of the α-hydroxy aldehyde functional group in forming new carbon-carbon bonds.
Below is a table summarizing potential rearrangement and C-C bond-forming reactions applicable to α-hydroxy aldehydes.
| Reaction Type | Description | Catalyst/Conditions | Potential Product from an α-Hydroxy Aldehyde |
| α-Ketol Rearrangement | 1,2-migration of an alkyl or aryl group. wikipedia.orgorganicreactions.org | Acid, Base, or Heat | Isomeric α-hydroxy ketone. wikipedia.org |
| Aldol Addition (Biocatalytic) | Stereoselective addition of a donor to an acceptor. acs.org | Aldolase | 1,2-Diol containing product. acs.org |
| Benzoin Condensation (Biocatalytic) | Dimerization of two aldehydes. libretexts.org | Benzaldehyde Lyase | α-Hydroxy ketone (benzoin). libretexts.org |
Catalytic Roles in Organic Synthesis
The electrophilic nature of the protonated carbonyl carbon in this compound suggests its potential to act as an alkylating agent. While direct evidence for this specific compound is unavailable, related research has demonstrated that aldehydes can serve as alkylating agents for ketones. This has been achieved in a reductive alkylation reaction using a ruthenium catalyst and carbon monoxide as the reducing agent. nih.gov Such a transformation allows for the formation of a new carbon-carbon bond by effectively coupling the aldehyde with the ketone. nih.gov It is conceivable that a protonated aldehyde, being more electrophilic, could participate in similar alkylation reactions under appropriate catalytic conditions. libretexts.org
The involvement of carbonyl-containing compounds in reactions with arynes has been documented. One notable example is the intramolecular trapping of a benzyne by a tethered carbonyl oxygen atom. nih.gov This process initiates a cascade reaction where the carbonyl oxygen acts as a nucleophile, attacking the electrophilic aryne. nih.gov The resulting zwitterionic intermediate can then be trapped by a protic nucleophile. nih.gov While this does not represent a direct role in aryne generation, it highlights a plausible pathway for a molecule like this compound, which possesses a carbonyl group, to participate in cycloaddition reactions with highly reactive intermediates like benzynes. The nucleophilic character of the hydroxyl group could also play a role in such transformations.
Photochemical Reactions and Excited State Dynamics
The concept of photoacid-catalyzed reactions provides a framework for understanding the potential photochemical behavior of this compound. In a relevant study, the visible light photoactivation of a photoacid was shown to catalyze the acetalization of carbonyls with alcohols. rsc.org In this process, the photoacid in its excited state becomes significantly more acidic and protonates the carbonyl group, thereby activating it towards nucleophilic attack by an alcohol. rsc.org This suggests that if this compound were generated in the presence of a suitable photosensitizer and an alcohol, it could readily undergo acetal formation.
The table below outlines key aspects of photoacid-catalyzed acetalization.
| Feature | Description |
| Catalyst | A photoacid that becomes a strong acid upon photoexcitation. rsc.org |
| Mechanism | The excited-state photoacid protonates the carbonyl, increasing its electrophilicity. rsc.org |
| Reactants | A carbonyl compound and an alcohol. rsc.org |
| Product | An acetal. rsc.org |
The formation of radical cations from aldehydes and ketones upon exposure to ionizing radiation is a known phenomenon. rsc.org Electron spin resonance (ESR) spectroscopy has been used to identify the corresponding radical cations of various carbonyl compounds in a frozen matrix at low temperatures. rsc.org For the acetaldehyde radical cation, a large proton hyperfine coupling was observed, indicating that the singly occupied molecular orbital (SOMO) is located on the in-plane, non-bonding p-orbital of the oxygen atom. rsc.org
Furthermore, recent developments in photoredox catalysis have enabled the generation of alkyl radicals from ketones and aldehydes under mild, visible-light-mediated conditions. nih.gov This has been applied to the C-H alkylation of heteroarenes. nih.gov It is plausible that this compound, under similar photoredox conditions, could form a transient radical cation, which could then undergo further reactions, such as hydrogen atom transfer or fragmentation, to generate radical species. The reactivity of such transient species would be of significant interest in synthetic chemistry.
Stereochemical Aspects of 4 Hydroxybutylidene Oxidanium Chemistry
Stereoisomerism and Chirality in Oxonium Ions
The potential for an oxonium ion to be chiral, where the oxygen atom itself is a stereogenic center, is a fascinating aspect of stereochemistry. ox.ac.uk However, realizing this potential in a stable, isolable molecule has been a significant challenge for chemists. researchgate.net
Similar to trisubstituted amines and sulfonium (B1226848) salts, oxonium ions can adopt a pyramidal geometry. nih.govresearchgate.net This geometry introduces the possibility of chirality if the three substituents on the oxygen atom are different. However, a major obstacle to isolating chiral oxonium ions is the low energy barrier for pyramidal inversion. nih.govresearchgate.net This process, where the oxygen atom and its lone pair of electrons rapidly "flip" their orientation, leads to the interconversion of enantiomers (racemization), making it difficult to isolate a single, stable chiral form. ox.ac.ukacs.org
The chemistry of oxonium ions is less developed than that of analogous nitrogen, phosphorus, and sulfur compounds, largely due to the perception of high reactivity and this low barrier to inversion. researchgate.netchemrxiv.org For many simple oxonium ions, this inversion is extremely rapid at room temperature. chemrxiv.org
| Heteroatom Compound Type | Typical Inversion Barrier (kJ/mol) | Configurational Stability at Room Temp. |
|---|---|---|
| Tertiary Amines | ~25-40 | Generally Low (Rapid Inversion) |
| Sulfonium Salts | ~100-130 | High (Configurationally Stable) |
| Simple Oxonium Ions | Very Low | Extremely Low (Rapid Inversion) |
| Geometrically Constrained Oxonium Ions | >110 | High (Configurationally Stable) researchgate.net |
Significant progress has been made in designing oxonium ions where pyramidal inversion is suppressed. The key strategy involves creating a molecular structure that geometrically restricts the oxygen atom, preventing the planar transition state required for inversion. researchgate.net
Recently, researchers successfully designed, synthesized, and characterized a helically chiral triaryloxonium ion where the oxygen atom is the sole stereogenic center. nih.gov By incorporating the oxygen into a rigid, fused ring system, they created a molecule with a high barrier to inversion (>110 kJ/mol), rendering it configurationally stable and isolable at room temperature. researchgate.netchemrxiv.org This breakthrough was achieved through a combined approach of quantum mechanical calculations to predict stable structures and targeted organic synthesis. ox.ac.ukacs.org The design principles established that creating a rigid scaffold around the oxygen atom could effectively lock its configuration. researchgate.netox.ac.uk This work constitutes the first example of a chiral, non-racemic, and configurationally stable molecule with oxygen as the only stereocenter. nih.govchemrxiv.org
Stereoselectivity in Reactions Mediated by Oxonium Ions
Even when transient, the stereochemistry of oxonium ion intermediates can profoundly influence the stereochemical outcome of a reaction. The formation of these ions and their subsequent reactions with nucleophiles can proceed with high degrees of stereoselectivity.
Oxonium ions are key intermediates in many reactions, including glycosylations and other nucleophilic substitutions at acetals. The stereochemical course of these reactions is often controlled by the conformation of the transient oxonium or related oxocarbenium ion intermediate. nih.govnih.gov
For instance, in the nucleophilic substitution of septanoses (seven-membered ring sugars), the high diastereoselectivity observed is explained by the formation of a bicyclic oxonium ion intermediate. nih.govresearchgate.net The participation of a remote alkoxy group can stabilize the intermediate and dictate the face from which the nucleophile attacks, leading to a specific diastereomer of the product. nih.govresearchgate.net Similarly, the stereoselective synthesis of spiro-isoxazolines is achieved through an oxonium-mediated intramolecular cyclization, where the stereochemistry is set by the anti-attack of a nucleophile relative to the incoming electrophile. nih.gov
The diastereoselectivity can be highly dependent on the nature of the nucleophile. In some systems, weak nucleophiles react with high selectivity, while stronger, more reactive nucleophiles lead to a loss of selectivity as the reaction rate approaches the diffusion limit. nih.govresearchgate.net
| Reacting System | Intermediate | Key Factor Influencing Diastereoselectivity | Observed Outcome |
|---|---|---|---|
| Glycosylation of Septanoses | Bicyclic Oxonium Ion | Participation of remote C4-alkoxy group | High 1,3-cis or 1,3-trans selectivity depending on conditions. nih.gov |
| Substitution of Acyclic β-alkoxy Acetals | Oxocarbenium Ion | Electrostatic stabilization by β-alkoxy group | High preference for the anti-product. nih.gov |
| Intramolecular Cyclization of Isoxazoles | Bromonium/Oxonium Ion | Anti-attack of internal nucleophile | Formation of a single diastereomer of the spiro-isoxazoline. nih.gov |
| Addition to Chiral (E)-crotylsilanes | In situ generated Oxonium Ion | Chirality of the nucleophile | Direct asymmetric synthesis of functionalized homoallylic ethers. acs.org |
The development of enantioselective reactions mediated by oxonium ions is a major goal in asymmetric catalysis. This often involves the use of a chiral catalyst to control the formation or reaction of the oxonium ion intermediate, leading to an excess of one enantiomer of the product.
One successful strategy involves the enantioselective trapping of transient oxonium ylides. For example, the reaction of cyclopropene (B1174273) carboxylic acids with imines, under the synergistic catalysis of a rhodium complex and a chiral Brønsted acid, proceeds through a carboxylic oxonium ylide. chinesechemsoc.orgchinesechemsoc.org The chiral acid activates the imine and controls the facial selectivity of the subsequent nucleophilic attack on the ylide, affording enantioenriched γ-butenolides with excellent stereoselectivity. chinesechemsoc.orgchinesechemsoc.org
Another approach is the enantioselective Piancatelli rearrangement, where furylcarbinols are converted to cyclopentenones. rsc.org This reaction proceeds through a furanoxonium ion. By using a chiral phosphoric acid as a catalyst, the process can be rendered highly enantioselective, controlling the 4π-electrocyclization step to produce the desired chiral product. rsc.org
Mechanistic Insights and Reaction Kinetics of 4 Hydroxybutylidene Oxidanium
Elucidation of Elementary Steps in Complex Reactions
Protonation: The aldehyde carbonyl oxygen is rapidly and reversibly protonated by an acid catalyst (H-A), forming the resonance-stabilized (4-Hydroxybutylidene)oxidanium cation. This step significantly increases the electrophilicity of the carbonyl carbon. cureffi.org
Intramolecular Cyclization: The hydroxyl group at the C4 position acts as an internal nucleophile, attacking the now highly electrophilic carbonyl carbon. This is typically the rate-determining step of the cyclization process.
Deprotonation: A base (A⁻) removes the proton from the oxonium ion formed in the previous step, yielding the neutral cyclic hemiacetal, 2-hydroxytetrahydrofuran, and regenerating the acid catalyst.
One study focusing on the cyclization reaction in the presence of various acids reported a specific rate constant for catalysis by hydrochloric acid. researchgate.net
| Catalyst | Rate Constant (kH) | Temperature | Reference |
|---|---|---|---|
| Hydrochloric Acid | 1.4 x 10² (mol/L)⁻¹s⁻¹ | 90°C | researchgate.net |
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For the cyclization of 4-hydroxybutanal, a secondary kinetic isotope effect (SKIE) could be employed to validate the proposed mechanism. wikipedia.org
Specifically, one could measure the rate of reaction for 4-hydroxybutanal deuterated at the aldehyde position (C1). The C1 carbon undergoes rehybridization from sp² in the starting aldehyde to sp³ in the tetrahedral intermediate and final cyclic product. wikipedia.org If the nucleophilic attack on the protonated carbonyl (the rate-determining step) has occurred at the transition state, a change in the vibrational frequencies associated with the C-H (or C-D) bond will be observed. An SKIE value (kH/kD) different from unity would provide strong evidence for this change in hybridization during the rate-limiting step, confirming the proposed mechanism of nucleophilic addition. While specific KIE studies on the cyclization of 4-hydroxybutanal are not widely reported in the surveyed literature, this technique is standard in physical organic chemistry for probing transition state structures in analogous reactions like glycoside hydrolysis. acs.org
Interplay of Electronic Structure and Reactivity
The reactivity of 4-hydroxybutanal and the formation of the this compound intermediate are governed by their electronic structures. Computational chemistry provides significant insights into this relationship through methods like Frontier Molecular Orbital (FMO) theory and reaction coordinate analysis. imist.mawikipedia.org
Frontier Molecular Orbital (FMO) theory explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org In the intramolecular cyclization of 4-hydroxybutanal, the key interaction is between the HOMO of the nucleophilic hydroxyl group and the LUMO of the electrophilic carbonyl carbon.
HOMO: The HOMO of the nucleophile is the non-bonding orbital (n) on the oxygen atom of the C4-hydroxyl group.
LUMO: The LUMO of the electrophile is the antibonding pi orbital (π*) of the carbonyl C=O double bond.
Acid catalysis plays a critical role, which is well-explained by FMO theory. Protonation of the carbonyl oxygen to form this compound causes a significant lowering of the LUMO energy. cureffi.org This reduced energy gap between the nucleophile's HOMO and the electrophile's LUMO leads to a stronger interaction, a more stable transition state, and consequently, a much faster reaction rate compared to the uncatalyzed pathway. wikipedia.org
Theoretical models have been used to map the potential energy surface for the cyclization of 4-hydroxybutanal. These analyses calculate the energy of intermediates and transition states along the reaction coordinate, revealing the energy barriers that must be overcome for the reaction to proceed. researchgate.net
Studies show that in the absence of a catalyst, the cyclization of 4-hydroxybutanal in the gas phase has a very high activation barrier, making the reaction kinetically unfeasible under atmospheric conditions. acs.orgdigitellinc.comillinois.edu However, the presence of an acid catalyst dramatically lowers this barrier. The protonated intermediate, this compound, lies on this catalyzed reaction coordinate. Various catalysts have been studied computationally, showing a clear trend in their ability to reduce the activation energy for the cyclization step. researchgate.netacs.orgdigitellinc.com
| Catalyst | System | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| None | Gas Phase | 34.8 - 38.0 | researchgate.netacs.org |
| H₂O | Gas Phase | 14.3 | researchgate.net |
| H₃O⁺ | Aqueous Solution | -50.2 | researchgate.net |
| H₂SO₄ | Gas Phase | -13.1 | acs.orgdigitellinc.com |
Note: Negative energy barriers indicate that the transition state is lower in energy than the separated reactants, suggesting a highly favorable, possibly barrierless, reaction once the initial reactant-catalyst complex is formed.
The results from reaction coordinate analyses confirm that the formation of the this compound intermediate via protonation is a crucial step that enables the otherwise difficult cyclization to occur readily. researchgate.netacs.org
Future Research Directions and Unanswered Questions
Development of Novel Synthetic Applications Utilizing (4-Hydroxybutylidene)oxidanium
While oxonium ions are recognized as transient species, their deliberate generation and trapping could lead to powerful new synthetic transformations. nih.govresearchgate.net Research has demonstrated the utility of related oxonium ions in various reactions, including cyclizations and fragmentations. acs.orgacs.org Future work should focus on expanding the synthetic playbook of this compound.
One promising avenue is its use in asymmetric catalysis . Developing chiral Brønsted acids or Lewis acid co-catalysts could enable the enantioselective cyclization of prochiral 4-hydroxybutanal derivatives, providing a direct route to valuable chiral tetrahydrofuranols. diva-portal.org Furthermore, the electrophilic nature of the protonated carbonyl could be exploited in cascade reactions . For instance, an initial intermolecular reaction with a nucleophile could be followed by an intramolecular cyclization, rapidly building molecular complexity from simple starting materials.
Investigations into its role in C-C bond-forming reactions are also warranted. While typically viewed as an electrophile for heteroatoms, its reaction with electron-rich carbon nucleophiles like silyl (B83357) enol ethers or indoles could provide new pathways to complex acyclic and heterocyclic structures. uw.edu.pl The scope and synthetic application of novel reactions involving oxonium-ene cyclizations are also active areas of investigation. acs.org
Table 1: Potential Novel Synthetic Applications
| Proposed Reaction Type | Potential Substrate Scope | Key Scientific Goal |
|---|---|---|
| Asymmetric Cyclization | Prochiral 1,4-hydroxyaldehydes | Development of enantioselective routes to chiral tetrahydrofuranols. |
| Intermolecular Cascade Reactions | Alkenes, alkynes, electron-rich arenes | Rapid construction of complex polycyclic ether-containing molecules. |
| C-H Functionalization | Unactivated C-H bonds adjacent to directing groups | Direct formation of C-C or C-X bonds by trapping the oxonium ion. |
Advanced Spectroscopic Probes for Real-Time Monitoring of Oxonium Ion Dynamics
A primary challenge in studying this compound is its high reactivity and short lifetime, making direct observation difficult. numberanalytics.comnih.gov Future research must leverage and develop advanced spectroscopic techniques to capture its formation and subsequent reactions in real time.
Time-resolved infrared (TRIR) spectroscopy offers a powerful method for observing intermediates on extremely short timescales (picoseconds to milliseconds). acs.org By monitoring the characteristic C=O⁺ stretching frequency, researchers could directly observe the kinetics of the ion's formation and decay. This technique has successfully unraveled complex reaction mechanisms involving other reactive intermediates. acs.org
Combining in-situ IR spectroscopy with modulation excitation spectroscopy (MES) can help isolate the spectral features of reactive species from inactive "spectator" species. ufl.edu Recent studies using in-situ IR have provided strong evidence for the existence of oxonium ions in solutions of HCl in ether, demonstrating the power of this technique to characterize such species under reaction-relevant conditions. chemrxiv.orgnih.govresearchgate.net
Furthermore, advanced mass spectrometry (MS) techniques are indispensable. numberanalytics.com Methods like electrospray ionization (ESI-MS) can detect charged intermediates directly from the reaction mixture. nih.gov Coupling ESI with techniques like ion mobility spectrometry could provide structural information, helping to distinguish this compound from other isomeric ions. nih.gov Data-independent acquisition methods that scan for specific fragments like oxonium ions are also becoming powerful tools for identifying glycosylated peptides and could be adapted for this context. nih.govnih.gov
Table 2: Spectroscopic Techniques for Studying this compound
| Spectroscopic Technique | Information Gained | Key Challenge |
|---|---|---|
| Time-Resolved Infrared (TRIR) | Real-time kinetics of formation and decay; vibrational structure. acs.org | Low concentration of the intermediate; spectral overlap with other species. |
| In-situ IR Spectroscopy | Identification of the ion under actual reaction conditions. chemrxiv.orgnih.gov | Distinguishing the reactive species from background signals. ufl.edu |
| Advanced ESI-Mass Spectrometry | Mass-to-charge ratio for definitive identification; fragmentation patterns. nih.gov | Avoiding in-source fragmentation or reaction; distinguishing isomers. |
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry provides an invaluable window into the world of transient species. solubilityofthings.com Quantum chemical calculations are already essential for analyzing reaction mechanisms and predicting the energies of transition states and intermediates. rsc.orgrsc.org For this compound, future computational work should aim for greater predictive accuracy and a more comprehensive understanding of its behavior.
One key area is the explicit modeling of solvent effects . The stability and reactivity of an ion are profoundly influenced by its surrounding solvent molecules. figshare.com Moving beyond continuum solvation models to methods that include explicit solvent molecules in quantum mechanical (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) calculations will provide a more realistic picture of the ion's behavior in solution. figshare.com Molecular dynamics simulations can reveal the specific interactions, such as hydrogen bonding, between the oxonium ion and the solvent. chemrxiv.org
Another frontier is the development of computational protocols that can reliably predict reaction outcomes a priori. arxiv.orgethz.ch By accurately calculating the potential energy surfaces for all competing reaction pathways—such as cyclization, intermolecular attack, or rearrangement—researchers can forecast which products will form under specific conditions. solubilityofthings.com This predictive power would accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening. rsc.org Such models have been successfully applied to understand the diastereodivergent pathways in complex oxonium ion fragmentations. acs.orgnih.gov
Table 3: Advancements in Computational Modeling
| Modeling Advancement | Target Property/Phenomenon | Potential Impact |
|---|---|---|
| Explicit Solvation Models | Solvation free energies, hydrogen bond dynamics. figshare.com | More accurate prediction of stability and reactivity in different solvents. |
| High-Accuracy Quantum Chemistry | Transition state energies, reaction barriers. solubilityofthings.comrsc.org | Reliable prediction of reaction selectivity and rates. |
| Automated Reaction Pathway Exploration | Discovery of novel, unexpected reaction pathways. rsc.org | Acceleration of the development of new synthetic methodologies. |
Exploration of this compound in Broader Chemical Contexts
The relevance of this compound and its analogs likely extends beyond traditional organic synthesis. Future research should explore its potential role in a wider range of scientific disciplines.
In biochemistry , protonated carbonyls are plausible intermediates in certain enzymatic reactions. For example, the mechanism of some aldolases or isomerases might involve the transient formation of such an oxonium ion within the enzyme's active site. rsc.org Investigating this possibility through computational modeling and enzyme kinetics could provide new insights into biocatalysis.
In materials science , the acid-catalyzed degradation of polymers containing ether or hydroxyl functionalities, such as poly(vinyl alcohol) or polyethers, could proceed via oxonium ion intermediates. Understanding these degradation pathways is critical for designing more durable materials or, conversely, for developing chemically recyclable polymers.
Finally, in prebiotic chemistry , the formation of cyclic ethers from simple acyclic precursors under plausible early-Earth conditions (e.g., acidic aqueous environments) is a topic of interest. Studying the formation of this compound and its subsequent cyclization could help model the abiotic origins of important heterocyclic molecules.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxybutanal |
| Tetrahydrofuranol |
| Silyl enol ether |
| Indole |
| Poly(vinyl alcohol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
